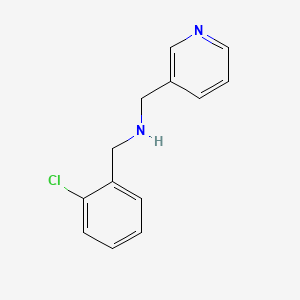

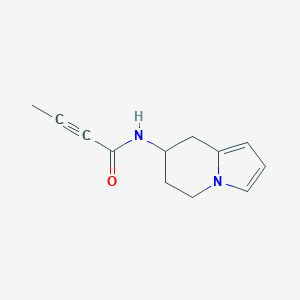

(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chlorobenzyl is a derivative of benzyl chloride, which is an organic compound with the formula C6H5CH2Cl . Pyridin-3-ylmethyl-amine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzyl would be similar to that of benzyl chloride, which has the formula C6H5CH2Cl . The structure of Pyridin-3-ylmethyl-amine would be similar to that of pyridine, which has the formula C5H5N .Chemical Reactions Analysis

Benzyl chloride, a component of 2-Chlorobenzyl, is a reactive organochlorine compound that is a widely used chemical building block . It can react with a variety of substances, including amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis

Benzyl chloride, a component of 2-Chlorobenzyl, is a colorless liquid that is denser than water and insoluble in water . It is also a lachrymator, meaning it can cause tears, and is irritating to the skin and eyes .Scientific Research Applications

Catalysis and Ligand Design

The compound (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine and its derivatives have been studied for their potential in catalysis and ligand design. For instance, palladacycles designed from bi- and tridentate ligands with an indole core have been synthesized and shown to be efficient catalysts for reactions such as Suzuki–Miyaura coupling and allylation of aldehydes. This includes derivatives synthesized from the condensation of benzyl amine, resulting in Schiff bases and further complexes with metal centers (Singh et al., 2017).

Biological Imaging

Certain derivatives of this compound, particularly fluorescent Zn(II) sensors of the Zinpyr family, have been synthesized and characterized for biological imaging applications. These sensors demonstrate significant fluorescence turn-on upon Zn(II) addition and exhibit improved selectivity for Zn(II), making them applicable for in vivo studies and confocal microscopy imaging (Nolan et al., 2006).

Corrosion Inhibition

Compounds related to this compound, such as (4-chloro-benzylidene)-pyridine-2-yl-amine, have been explored as corrosion inhibitors, particularly for mild steel in hydrochloric acid environments. These compounds, due to their inhibitory properties, could have practical applications in protecting industrial materials against corrosive agents (Ashassi-Sorkhabi et al., 2005).

Coordination Polymers and Network Structures

The flexibility and structural properties of this compound derivatives have been harnessed in the formation of coordination polymers and network structures with metal ions. These structures, often helical and featuring diverse conformational arrangements, can have significant implications for material science and the development of advanced materials with specific properties (Zhang et al., 2013).

Selective Hydroxylation of Alkanes

Complexes derived from this compound and similar compounds have been studied as catalysts for the selective hydroxylation of alkanes. These catalysts demonstrate the potential to influence the efficiency and selectivity of important chemical processes, such as the transformation of cyclohexane to cyclohexanol (Sankaralingam & Palaniandavar, 2014).

Synthesis of Complex Compounds

The compound has also been used in the synthesis of complex compounds like trisubstituted pyridines, showcasing its utility in organic synthesis and the development of novel compounds with potential applications across various fields of chemistry (Rohokale et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the benzyl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, benzyl chloride, a compound with a similar benzyl group, is a reactive organochlorine compound that is a widely used chemical building block .

Biochemical Pathways

Aromatic compounds, which include benzyl derivatives, are known to be involved in diverse metabolic processes harnessed by microbes for the biodegradation of aromatic pollutants . This suggests that (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine could potentially interact with similar biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and solubility, which can impact its bioavailability, are provided for a similar compound, 2-chlorobenzyl chloride .

Result of Action

It’s worth noting that benzyl chloride, a compound with a similar benzyl group, is known to be a reactive organochlorine compound that is a widely used chemical building block .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the safety data sheet for a similar compound, 2-Chlorobenzyl chloride, provides information on handling and storage conditions, which could indirectly hint at environmental factors that might affect the compound’s action .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZWJDQWGHMDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767195.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)

![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)

![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2767213.png)

![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)